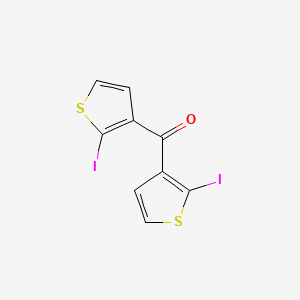

Bis(2-iodothiophen-3-yl)methanone

Description

BenchChem offers high-quality Bis(2-iodothiophen-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-iodothiophen-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(2-iodothiophen-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4I2OS2/c10-8-5(1-3-13-8)7(12)6-2-4-14-9(6)11/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSNWYDMCRRAIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)C2=C(SC=C2)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4I2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Bis(2-iodothiophen-3-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic route to bis(2-iodothiophen-3-yl)methanone, a key intermediate in the development of advanced organic electronic materials. The synthesis is presented with a focus on the underlying chemical principles, ensuring a deep understanding of the experimental choices and validation of the described protocols.

Introduction: The Significance of Bis(2-iodothiophen-3-yl)methanone

Bis(2-iodothiophen-3-yl)methanone serves as a crucial building block in the synthesis of conjugated polymers and other organic materials. The presence of the iodo-substituents at the 2-positions of the thiophene rings provides reactive sites for further functionalization, most notably through cross-coupling reactions. This allows for the precise construction of complex molecular architectures with tailored electronic and optical properties, making it a valuable compound for applications in organic photovoltaics, field-effect transistors, and sensor technologies. The central ketone linker influences the conformation and electronic communication between the two thiophene units.

Strategic Approach to the Synthesis

The most logical and widely employed strategy for the synthesis of bis(2-iodothiophen-3-yl)methanone is a Friedel-Crafts acylation reaction . This classic electrophilic aromatic substitution allows for the formation of a carbon-carbon bond between an acyl group and an aromatic ring. In this specific case, the reaction involves the acylation of 2-iodothiophene with an activated derivative of 2-iodothiophene-3-carboxylic acid.

Logical Flow of the Synthetic Pathway

The overall synthetic strategy can be broken down into three key stages:

-

Synthesis of the Starting Material: Preparation of 2-iodothiophene.

-

Formation of the Acylating Agent: Synthesis of 2-iodothiophene-3-carbonyl chloride.

-

The Key Coupling Step: Friedel-Crafts acylation to yield the final product.

Caption: Overall synthetic workflow for bis(2-iodothiophen-3-yl)methanone.

Part 1: Synthesis of 2-Iodothiophene

The synthesis of the starting material, 2-iodothiophene, is a well-established procedure. A reliable method is the direct iodination of thiophene using iodine and mercuric oxide. This method is detailed in Organic Syntheses, a highly trusted source for robust chemical preparations.

Experimental Protocol: Iodination of Thiophene

This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p.545 (1963); Vol. 32, p.72 (1952).

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Thiophene | 84.14 | 35 g | 0.42 |

| Benzene | 78.11 | 50 mL | - |

| Yellow Mercuric Oxide | 216.59 | 75 g | 0.35 |

| Iodine | 253.81 | 109 g | 0.43 |

| Diethyl Ether | 74.12 | As needed | - |

| Sodium Thiosulfate Solution | - | As needed | - |

| Calcium Chloride | 110.98 | 5 g | - |

Procedure:

-

In a wide-mouthed, glass-stoppered bottle, combine 35 g (0.42 mole) of thiophene and 50 mL of benzene. Cool the bottle in an ice-water bath.

-

With continuous and vigorous shaking, alternately add small portions of 75 g (0.35 mole) of yellow mercuric oxide and 109 g (0.43 mole) of iodine over a period of 15-20 minutes. The color of the mercuric oxide will change to a crimson red (mercuric iodide).

-

After the addition is complete, filter the reaction mixture and wash the solid residue with three 25-mL portions of diethyl ether.

-

Combine the filtrate and ether washings and transfer to a separatory funnel. Wash the organic layer with a dilute solution of sodium thiosulfate to remove any unreacted iodine, followed by a water wash.

-

Dry the organic layer over 5 g of anhydrous calcium chloride and filter.

-

Remove the benzene and ether by distillation on a steam bath.

-

Fractionally distill the residue under reduced pressure. Collect the fraction boiling at 73°C/15 mmHg. The expected yield is 63-66 g (72-75%).

Causality Behind Experimental Choices:

-

Mercuric Oxide: Acts as an activating agent for iodine, facilitating the electrophilic substitution on the thiophene ring.

-

Benzene: Serves as a solvent. Ligroin can be used as an alternative.[1]

-

Vigorous Shaking: Essential to keep the solid mercuric oxide suspended, ensuring an efficient reaction.[1]

-

Sodium Thiosulfate Wash: Reduces excess iodine to iodide, which is soluble in the aqueous phase, thus simplifying purification.

-

Fractional Distillation: A crucial step to separate the desired 2-iodothiophene from any unreacted starting material and potential side products like 2,5-diiodothiophene.[1]

Part 2: Synthesis of the Acylating Agent

The acylating agent required for the Friedel-Crafts reaction is 2-iodothiophene-3-carbonyl chloride. This is typically prepared in two steps from 2-iodothiophene: carboxylation to form 2-iodothiophene-3-carboxylic acid, followed by conversion to the acyl chloride.

Step 2a: Synthesis of 2-Iodothiophene-3-carboxylic Acid

This transformation can be achieved via lithium-halogen exchange on 2-iodothiophene followed by quenching with carbon dioxide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Iodothiophene | 210.04 | 1 eq. | - |

| n-Butyllithium | 64.06 | 1.1 eq. | - |

| Anhydrous Diethyl Ether or THF | - | As needed | - |

| Dry Ice (Solid CO₂) | 44.01 | Excess | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

Procedure:

-

Dissolve 2-iodothiophene (1 eq.) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon) and cool to -78°C.

-

Slowly add n-butyllithium (1.1 eq.) to the solution, maintaining the temperature at -78°C. Stir for 1 hour.

-

Pour the reaction mixture onto an excess of crushed dry ice.

-

Allow the mixture to warm to room temperature, then add water.

-

Separate the aqueous layer and wash the organic layer with water.

-

Acidify the combined aqueous layers with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2b: Synthesis of 2-Iodothiophene-3-carbonyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride using a standard chlorinating agent such as thionyl chloride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Iodothiophene-3-carboxylic Acid | 254.05 | 1 eq. | - |

| Thionyl Chloride (SOCl₂) | 118.97 | Excess (e.g., 2-3 eq.) | - |

| Toluene or Dichloromethane | - | As needed | - |

| Dimethylformamide (DMF) | 73.09 | Catalytic amount | - |

Procedure:

-

Suspend 2-iodothiophene-3-carboxylic acid (1 eq.) in toluene or dichloromethane.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride (2-3 eq.) to the suspension.

-

Heat the mixture to reflux and maintain for 2-3 hours, or until gas evolution ceases.

-

Allow the reaction to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-iodothiophene-3-carbonyl chloride is often used in the next step without further purification.

Causality Behind Experimental Choices:

-

n-Butyllithium: A strong base that facilitates the lithium-halogen exchange at the 2-position of the thiophene ring.

-

Dry Ice: The electrophilic source of the carboxyl group.

-

Thionyl Chloride: A common and effective reagent for converting carboxylic acids to acyl chlorides.[2][3][4] The byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies the workup.[2][3]

-

DMF (catalytic): Acts as a catalyst in the formation of the acyl chloride by forming a Vilsmeier reagent intermediate, which is more reactive towards the carboxylic acid.

Part 3: Friedel-Crafts Acylation for Bis(2-iodothiophen-3-yl)methanone

This is the final and key step in the synthesis. The reaction is catalyzed by a Lewis acid, typically aluminum chloride.

Experimental Protocol: Synthesis of Bis(2-iodothiophen-3-yl)methanone

This protocol is based on the general principles of Friedel-Crafts acylation and the work of Brzezinski & Reynolds (2002).

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Iodothiophene | 210.04 | 1.1 eq. | - |

| 2-Iodothiophene-3-carbonyl Chloride | 272.49 | 1 eq. | - |

| Aluminum Chloride (AlCl₃) | 133.34 | 1.2 eq. | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Hydrochloric Acid (1 M) | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Under an inert atmosphere, suspend aluminum chloride (1.2 eq.) in anhydrous dichloromethane and cool to 0°C.

-

In a separate flask, dissolve 2-iodothiophene (1.1 eq.) and 2-iodothiophene-3-carbonyl chloride (1 eq.) in anhydrous dichloromethane.

-

Slowly add the solution from step 2 to the aluminum chloride suspension at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and add 1 M hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization (e.g., from a methanol/hexane mixture) to afford bis(2-iodothiophen-3-yl)methanone as a solid.

Mechanism of the Friedel-Crafts Acylation

The reaction proceeds through a classic electrophilic aromatic substitution mechanism.

Caption: Mechanism of the Friedel-Crafts acylation.

Characterization and Data

The structure and purity of the synthesized bis(2-iodothiophen-3-yl)methanone should be confirmed by standard analytical techniques.

Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the thiophene rings would appear in the range of δ 7.0-8.0 ppm. The integration should correspond to the number of protons on each ring. |

| ¹³C NMR | Signals for the carbonyl carbon (around δ 180-190 ppm) and the aromatic carbons of the thiophene rings. |

| IR | A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1640-1680 cm⁻¹. |

| Mass Spec. | The molecular ion peak corresponding to the mass of C₉H₄I₂OS₂ (m/z ≈ 445.8). |

| Melting Point | A sharp melting point indicates high purity. |

Trustworthiness and Self-Validation

The protocols described in this guide are based on established and reliable synthetic methodologies. The use of procedures from Organic Syntheses for the starting material provides a strong foundation of reproducibility. The Friedel-Crafts acylation is a fundamental and well-understood reaction in organic chemistry.

To ensure the integrity of the synthesis, it is crucial to:

-

Use anhydrous reagents and solvents , especially for the Grignard/organolithium and Friedel-Crafts steps, as water will quench the reactive intermediates.

-

Maintain an inert atmosphere for reactions involving organometallic reagents and the Lewis acid catalyst to prevent degradation.

-

Monitor the reaction progress using appropriate techniques (TLC, GC-MS) to determine the optimal reaction time and ensure complete conversion.

-

Thoroughly characterize the final product and compare the data with expected values to confirm its identity and purity.

Conclusion

The synthesis of bis(2-iodothiophen-3-yl)methanone is a multi-step process that relies on fundamental organic reactions. By following the detailed protocols and understanding the chemical principles behind each step, researchers can reliably produce this valuable building block for the advancement of organic electronic materials. The key to success lies in careful experimental technique, the use of high-quality reagents, and thorough characterization of the final product.

References

- Brzezinski, M. A.; Reynolds, J. R. Macromolecules2002, 35 (23), 8728–8734.

- Cheng, H. Acta Crystallogr. Sect. E Struct. Rep. Online2011, 67 (Pt 3), o691.

- Minnis, W. 2-Iodothiophene. Org. Synth.1932, 12, 44.

- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.

- Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier Academic Press, 2005.

-

Organic Syntheses, Coll. Vol. 4, p.545 (1963); Vol. 32, p.72 (1952). ([Link])

-

Chemguide.co.uk. Preparation of Acyl Chlorides. ([Link])

Sources

An In-depth Technical Guide to Bis(2-iodothiophen-3-yl)methanone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-iodothiophen-3-yl)methanone, registered under CAS number 474416-61-0, is a key heterocyclic organic compound.[1] While its direct applications in drug development are not extensively documented in publicly available literature, its significance lies in its role as a crucial intermediate in the synthesis of more complex molecular architectures, particularly in the field of materials science. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, expected spectroscopic data for its characterization, and its primary application as a precursor for conjugated polymers.

Chemical and Physical Properties

Bis(2-iodothiophen-3-yl)methanone is a symmetrical ketone featuring two 2-iodothiophene moieties linked to a central carbonyl group. The presence of iodine atoms at the 2-position of the thiophene rings makes this molecule an excellent substrate for cross-coupling reactions, which is fundamental to its utility as a building block.

| Property | Value | Source |

| CAS Number | 474416-61-0 | [1] |

| Molecular Formula | C₉H₄I₂OS₂ | [2] |

| Molecular Weight | 446.1 g/mol | [2] |

| IUPAC Name | bis(2-iodothiophen-3-yl)methanone | [2] |

| SMILES | C1=CSC(=C1C(=O)C2=C(SC=C2)I)I | [2] |

| InChI Key | XLSNWYDMCRRAIA-UHFFFAOYSA-N | [2] |

| Physical Form | Yellow crystals | [3] |

Synthesis of Bis(2-iodothiophen-3-yl)methanone

The most cited and efficient synthesis of Bis(2-iodothiophen-3-yl)methanone involves a two-step process starting from readily available precursors. The final step is the oxidation of a secondary alcohol, bis(2-iodothiophen-3-yl)methanol.[3][4]

Experimental Protocol: Oxidation of Bis(2-iodothiophen-3-yl)methanol

This protocol is adapted from the procedure described by Brzezinski & Reynolds (2002).[4]

1. Reagents and Materials:

-

Bis(2-iodothiophen-3-yl)methanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

2. Procedure:

-

In a round-bottom flask, dissolve bis(2-iodothiophen-3-yl)methanol (1 equivalent) in anhydrous dichloromethane.

-

To the stirred solution, add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) in one portion.

-

Allow the reaction mixture to stir at room temperature (20-25°C) for 10-12 hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the insoluble material (reduced chromium salts) is removed by filtration over a pad of silica gel or Celite.

-

The filtrate is collected and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The resulting bis(2-iodothiophen-3-yl)methanone can be further purified by recrystallization, for instance from a methanol/hexane mixture, to afford yellow crystals.[3][4]

Expertise & Causality: The choice of pyridinium chlorochromate (PCC) as the oxidizing agent is deliberate. PCC is a milder oxidizing agent compared to others like potassium permanganate or chromic acid, which minimizes the risk of over-oxidation or degradation of the sensitive thiophene rings. The reaction is typically carried out in an inert solvent like dichloromethane to prevent side reactions. The filtration step is crucial for the removal of the chromium byproducts, ensuring a cleaner crude product for subsequent purification.

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two non-equivalent protons on each thiophene ring. |

| ¹³C NMR | The carbon-13 NMR spectrum should show signals for the carbonyl carbon (likely >180 ppm), and distinct signals for the iodinated and non-iodinated carbons of the thiophene rings. |

| FTIR (KBr) | The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. Other bands corresponding to C-H and C-S stretching of the thiophene rings will also be present. |

| Mass Spec. (HRMS) | High-resolution mass spectrometry should show a molecular ion peak [M]⁺ corresponding to the exact mass of C₉H₄I₂OS₂ (445.7793 Da).[2] The isotopic pattern will be characteristic of a molecule containing two iodine atoms. |

Application in Materials Science: A Precursor to Conjugated Polymers

The primary and most significant application of Bis(2-iodothiophen-3-yl)methanone is its use as a key intermediate in the synthesis of 4H-cyclopenta[2,1-b:3,4-b']dithiophen-4-one (CDT).[3] CDT is a highly valuable building block for creating low bandgap conjugated polymers, which are essential materials in the fabrication of organic photovoltaic devices (solar cells) and organic thin-film transistors.[5]

The conversion of Bis(2-iodothiophen-3-yl)methanone to CDT is typically achieved through an intramolecular Ullmann coupling reaction. This reaction uses a copper catalyst to form a new carbon-carbon bond between the two thiophene rings, creating the fused ring system of CDT.[3]

Safety and Handling

As with all iodinated organic compounds, Bis(2-iodothiophen-3-yl)methanone should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Bis(2-iodothiophen-3-yl)methanone is a valuable synthetic intermediate whose chemical properties are dictated by its symmetrical structure and the presence of reactive iodine atoms. While not a drug candidate itself, its role in the synthesis of advanced materials for organic electronics underscores its importance in the broader field of chemical science. The well-established synthesis and clear spectroscopic handles make it an accessible and useful molecule for researchers in organic synthesis and materials development.

References

Bis(2-iodothiophen-3-yl)methanone: A Technical Guide for Advanced Synthesis and Application

Abstract

This technical guide provides an in-depth analysis of Bis(2-iodothiophen-3-yl)methanone, a pivotal organoiodide intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the compound's core physicochemical properties, a validated synthesis protocol with mechanistic insights, and a comprehensive overview of its analytical characterization. Critically, we explore its strategic value as a versatile building block in modern synthetic chemistry, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. The guide emphasizes the causality behind experimental choices and provides robust, self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of a Diodinated Thiophene Ketone

Bis(2-iodothiophen-3-yl)methanone, belonging to the diaryl ketone family, is a highly functionalized heterocyclic compound. Its structure is distinguished by a central carbonyl bridge linking two thiophene rings, each substituted with an iodine atom at the C2 position. This specific arrangement of functional groups—a ketone, electron-rich thiophene rings, and reactive carbon-iodine bonds—renders it a uniquely valuable precursor in organic synthesis.

While its most cited application lies in the synthesis of conjugated polymers for organic electronics, its potential in medicinal chemistry is significant, albeit less direct.[1] The thiophene nucleus is a well-established scaffold in numerous FDA-approved drugs, prized for its ability to act as a bioisostere of a benzene ring while offering unique electronic properties and metabolic profiles.[2][3] Furthermore, the presence of two iodine atoms transforms the molecule into a powerful building block for diversification through modern cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, enabling selective and efficient bond formation under mild conditions, a cornerstone of contemporary drug discovery campaigns.[4][5]

This guide, therefore, presents Bis(2-iodothiophen-3-yl)methanone not merely as a static molecule, but as a dynamic synthetic platform for the creation of novel chemical entities.

Core Physicochemical and Structural Properties

The fundamental properties of Bis(2-iodothiophen-3-yl)methanone are summarized below. Accurate characterization is the bedrock of reproducible science, and these values serve as the primary reference for quality control and experimental design.

| Property | Value | Source(s) |

| IUPAC Name | bis(2-iodothiophen-3-yl)methanone | PubChem[6] |

| Molecular Formula | C₉H₄I₂OS₂ | PubChem[6] |

| Molecular Weight | 446.1 g/mol | PubChem[6] |

| CAS Number | 474416-61-0 | ChemicalBook[7] |

| Appearance | Off-white to yellow solid (typical) | General Observation |

| Crystal System | Monoclinic | Cheng, H. (2011)[1] |

| Dihedral Angle | The two thiophene rings form a dihedral angle of 64.2(2)°. | Cheng, H. (2011)[1][8] |

The non-planar structure, confirmed by X-ray crystallography, is a key feature.[1][8] This twisted conformation can influence the solubility of the molecule and the steric accessibility of the reactive sites, which are important considerations in reaction kinetics and polymer architecture.

Synthesis Protocol and Mechanistic Rationale

The most reliable and cited route to Bis(2-iodothiophen-3-yl)methanone is the oxidation of its corresponding secondary alcohol, Bis(2-iodothiophen-3-yl)methanol. The protocol detailed below is adapted from the procedure reported by Brzezinski and Reynolds (2002).[7][9]

3.1 Causality in Reagent Selection

The choice of Pyridinium Chlorochromate (PCC) as the oxidizing agent is deliberate and critical for the success of this transformation.

-

Selectivity: PCC is a mild oxidizing agent known for selectively converting primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation to carboxylic acids. This is paramount for isolating the desired methanone product in high yield.

-

Reaction Conditions: The reaction proceeds efficiently under anhydrous conditions at or near room temperature. This avoids potential side reactions that could be promoted by heat or protic solvents, such as decomposition of the sensitive thiophene rings.

-

Solvent Choice: Dichloromethane (DCM) is the solvent of choice due to its ability to dissolve the starting alcohol, its inertness to PCC, and its low boiling point, which facilitates easy removal during workup.

3.2 Experimental Workflow Diagram

Caption: Workflow for the oxidation of Bis(2-iodothiophen-3-yl)methanol.

3.3 Step-by-Step Laboratory Protocol

This protocol is a representative example and should be performed by qualified personnel with appropriate safety precautions.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add Bis(2-iodothiophen-3-yl)methanol (1.0 eq).

-

Dissolution: Add anhydrous dichloromethane (approx. 15 mL per gram of alcohol) and stir until all the solid has dissolved.

-

Oxidation: To the resulting solution, add pyridinium chlorochromate (PCC) (approx. 1.5 eq) portion-wise. Note: The reaction is exothermic; slow addition may be necessary to maintain room temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 10-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.

-

Workup: Upon completion, dilute the reaction mixture with DCM and filter it through a short plug of silica gel or celite to remove the insoluble chromium byproducts. Wash the filter cake thoroughly with additional DCM.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford Bis(2-iodothiophen-3-yl)methanone as a solid.

Analytical Characterization and Validation

Structural confirmation and purity assessment are non-negotiable for any synthetic intermediate. The following spectroscopic signatures are expected for Bis(2-iodothiophen-3-yl)methanone.

| Technique | Expected Signature | Rationale |

| ¹H NMR | Two doublets in the aromatic region (approx. δ 7.0-8.0 ppm). | Corresponds to the two coupled protons on each of the non-equivalent thiophene rings. |

| ¹³C NMR | A signal in the downfield region (approx. δ 180-190 ppm). Multiple signals in the aromatic region, including two signals at lower field corresponding to the carbon atoms bearing iodine (C-I). | The downfield signal is characteristic of a ketone carbonyl carbon. The C-I signals are shifted due to the deshielding effect of iodine. |

| FT-IR | A strong, sharp absorption band around 1630-1660 cm⁻¹. | This is a classic stretching frequency for a conjugated ketone (C=O) carbonyl group. |

| Mass Spec (HRMS) | The calculated m/z for [M+H]⁺ should match the observed value, confirming the molecular formula C₉H₅I₂OS₂⁺. | Provides definitive confirmation of the molecular weight and elemental composition. |

Applications in Drug Development and Advanced Synthesis

The true value of Bis(2-iodothiophen-3-yl)methanone in a drug development context is its role as a versatile scaffold for building molecular complexity. The two iodine atoms are handles for introducing new fragments via palladium-catalyzed cross-coupling reactions.[10]

5.1 Strategic Use in Cross-Coupling Reactions

Organoiodides are premier substrates for a wide array of cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings, due to the high reactivity of the C-I bond.[5][11] This reactivity allows for sequential or one-pot double coupling reactions to build complex, often bi-aryl, structures that are prevalent in modern pharmaceuticals.

A medicinal chemist can leverage this molecule to rapidly generate a library of analogues for structure-activity relationship (SAR) studies. For example, a Suzuki coupling could be employed to introduce various aryl or heteroaryl groups, probing how different substituents impact target binding or pharmacokinetic properties.

5.2 Logical Workflow for Library Synthesis

Caption: Use of the title compound in parallel synthesis via Suzuki coupling.

This strategy enables the exploration of chemical space around the thiophene ketone core, which is known to be present in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][12][13]

Conclusion

Bis(2-iodothiophen-3-yl)methanone is far more than a simple chemical intermediate; it is a strategic tool for molecular innovation. Its well-defined synthesis, robust chemical nature, and, most importantly, its dual reactive sites for cross-coupling make it an enabling resource for scientists in drug discovery and materials science. By understanding the causality behind its synthesis and the logic of its application, researchers can fully exploit its potential to construct novel molecules with tailored functions and properties. This guide provides the foundational knowledge and practical protocols to confidently integrate this powerful building block into advanced research and development programs.

References

-

Brzezinski, J. Z., & Reynolds, J. R. (2002). A New, Improved and Convenient Synthesis of 4H-Cyclopenta[2,1-b:3,4-b′]-dithiophen-4-one. Synthesis, 2002(08), 1053–1056. [Link]

-

Cheng, H. (2011). Bis(2-iodo-thiophen-3-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o691. [Link]

-

Khan, T., & Yaragorla, S. (2019). Synthetic transformations of iodo‐compounds through cross‐coupling reactions. European Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Bis(2-iodothiophen-3-yl)methanone. PubChem Compound Database. [Link]

-

PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

-

Shafi, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Tiwari, R., et al. (2016). Therapeutic importance of synthetic thiophene. Pharmaceutical and Biological Evaluations. [Link]

-

Wikipedia. (n.d.). Organoiodine chemistry. [Link]

-

Yadav, M., et al. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]

-

Zang, Y., & Wasielewski, M. R. (2012). Synthesis, photophysical and electrochemical characterization of 1,3-bis(2-pyridylimino)isoindole derivatives. ProQuest Dissertations Publishing. [Link]

Sources

- 1. Bis(2-iodothiophen-3-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organoiodine chemistry - Wikipedia [en.wikipedia.org]

- 5. calibrechem.com [calibrechem.com]

- 6. Bis(2-iodothiophen-3-yl)methanone | C9H4I2OS2 | CID 11476341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bis(2-iodothiophen-3-yl)methanone synthesis - chemicalbook [chemicalbook.com]

- 8. Bis(2-iodo-thio-phen-3-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cognizancejournal.com [cognizancejournal.com]

- 13. benchchem.com [benchchem.com]

Solubility Profile of Bis(2-iodothiophen-3-yl)methanone: A Technical Guide to Prediction, and Experimental Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-iodothiophen-3-yl)methanone is a crucial organic intermediate, primarily recognized for its role in the synthesis of advanced conjugated polymers used in organic solar cell applications.[1] The processability of this ketone, from its purification by recrystallization to its subsequent use in polymerization reactions and the deposition of thin films, is fundamentally governed by its interaction with and solubility in organic solvents. An in-depth understanding of its solubility is therefore not merely academic but a prerequisite for optimizing reaction conditions, controlling morphology in polymer films, and ensuring the reproducibility of high-performance electronic devices.

This guide provides a comprehensive analysis of the solubility characteristics of bis(2-iodothiophen-3-yl)methanone. We will deconstruct its molecular architecture to predict its behavior in various solvent classes, present known solubility observations, and provide detailed, field-proven protocols for the experimental determination of its solubility. This document is designed to equip researchers, chemists, and material scientists with the theoretical foundation and practical methodologies required to effectively utilize this important building block.

Theoretical Underpinnings of Solubility

The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as a valuable preliminary guideline, suggesting that substances with similar polarities are more likely to be miscible.[2][3][4] To apply this principle, a structural analysis of bis(2-iodothiophen-3-yl)methanone is essential.

Table 1: Physicochemical Properties of Bis(2-iodothiophen-3-yl)methanone

| Property | Value | Source |

| Molecular Formula | C₉H₄I₂OS₂ | [1][5] |

| Molar Mass | 446.04 g/mol | [1][5] |

| Appearance | Colourless crystals | [1][6] |

| IUPAC Name | bis(2-iodothiophen-3-yl)methanone | [5] |

The molecule's solubility behavior is a composite of the characteristics of its distinct functional components:

-

Thiophene Rings: These heterocyclic aromatic rings are predominantly nonpolar in character. While the sulfur heteroatom introduces a slight dipole, the overall contribution is towards favoring interactions with nonpolar or moderately polar solvents.[7]

-

Ketone Group (C=O): The carbonyl group is a significant source of polarity. Its dipole moment and ability to act as a hydrogen bond acceptor allow for favorable interactions with polar solvents.[4]

-

Iodine Atoms: As large, electron-rich atoms, iodine substituents increase the molecule's molar mass and surface area, which can hinder solubility.[3] However, their high polarizability can lead to significant London dispersion forces and potential halogen bonding interactions, enhancing solubility in specific solvents.

This structural duality—a polar ketone bridge connecting two large, relatively nonpolar iodinated thiophene moieties—suggests a complex solubility profile. The molecule is unlikely to be highly soluble in the extremes of the polarity spectrum, such as water (highly polar, protic) or n-hexane (strictly nonpolar). Its optimal solubility is anticipated in solvents that can effectively solvate both its polar and nonpolar regions.

Caption: Molecular features influencing the solubility of bis(2-iodothiophen-3-yl)methanone.

Predictive Solubility and Known Observations

While comprehensive quantitative data is not widely published, a crucial observation comes from its purification protocol. The compound has been successfully recrystallized from a 1:3 mixture of methanol and hexane.[1][6]

Causality Behind the Observation: The use of a mixed-solvent system for crystallization is highly informative.

-

Methanol (Polar, Protic): Likely solvates the polar ketone group.

-

Hexane (Nonpolar): Interacts with the nonpolar thiophene rings.

The fact that crystallization occurs from this mixture implies that the compound is soluble enough to dissolve (especially when heated) but that its solubility is limited. By carefully tuning the solvent ratio or temperature, the solution becomes supersaturated, leading to the formation of high-purity crystals. This single data point strongly supports the hypothesis of a dual-nature solubility profile.

Based on these principles, we can predict the compound's general solubility in common laboratory solvents.

Table 2: Predicted Solubility of Bis(2-iodothiophen-3-yl)methanone in Common Organic Solvents

| Solvent | Class | Predicted Solubility | Rationale |

| n-Hexane | Nonpolar | Low to Moderate | The large nonpolar rings favor interaction, but the polar ketone group is poorly solvated. Solubility may increase with temperature. |

| Toluene | Nonpolar (Aromatic) | Moderate to High | The aromatic nature of toluene allows for favorable π-stacking interactions with the thiophene rings, while its moderate polarizability can solvate the rest of the molecule better than hexane. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM's polarity is well-suited to solvate the ketone group, and it is an excellent solvent for many large organic molecules. |

| Chloroform | Polar Aprotic | High | Similar to DCM, chloroform is a robust solvent for a wide range of organic compounds and should readily dissolve this molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether oxygen in THF can interact with the molecule, and its overall properties make it a strong candidate for high solubility. |

| Acetone | Polar Aprotic | Moderate | While polar, acetone is less effective at dissolving large, nonpolar moieties compared to solvents like THF or DCM. |

| Ethyl Acetate | Polar Aprotic | Moderate | Offers a good balance of polarity but may be less effective than chlorinated solvents or THF. |

| Methanol / Ethanol | Polar Protic | Low | The strong hydrogen-bonding network of alcohols is not ideal for solvating the large, nonpolar portions of the molecule, leading to poor solubility.[4] |

| Water | Polar Protic | Insoluble | The molecule's large size and predominantly nonpolar character prevent it from dissolving in water.[7] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental measurement is necessary. Below are two protocols, ranging from a rapid qualitative assessment to a rigorous quantitative determination.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, semi-quantitative estimate of solubility and is ideal for screening a range of potential solvents.

Objective: To determine if a compound is soluble, sparingly soluble, or insoluble in a given solvent at a concentration of approximately 10 mg/mL.

Methodology:

-

Preparation: Label a series of small, dry test tubes (e.g., 13x100 mm) with the names of the solvents to be tested.

-

Aliquot Solute: Accurately weigh approximately 25 mg of bis(2-iodothiophen-3-yl)methanone into each test tube.[8][9]

-

Solvent Addition: Add 0.75 mL of the first solvent to the corresponding test tube.[8]

-

Mixing: Vigorously shake or vortex the test tube for 60 seconds.[2]

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: The solution is completely clear with no visible solid particles.

-

Sparingly Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy.

-

Insoluble: The solid appears largely unaffected, with no significant dissolution observed.

-

-

Incremental Addition: If the compound was insoluble, add another 0.75 mL of solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 3 mL.

-

Record Results: Record the results for each solvent, noting the approximate concentration at which dissolution occurred, if at all.

Protocol 2: Quantitative Solubility Determination by UV-Vis Spectroscopy

This protocol yields a precise, quantitative solubility value (e.g., in mg/mL or mol/L) and is the standard for generating reliable data for publications and process development.[10][11][12]

Pillar of Trustworthiness: This protocol is self-validating through the use of a calibration curve, which ensures that absorbance measurements are accurately correlated to concentration under the specific experimental conditions.

Methodology:

Part A: Preparation of a Calibration Curve

-

Stock Solution: Accurately prepare a stock solution of bis(2-iodothiophen-3-yl)methanone of known concentration (e.g., 1 mg/mL) in a solvent in which it is highly soluble (e.g., Dichloromethane).

-

Serial Dilutions: Perform a series of dilutions from the stock solution to create at least five standard solutions of decreasing concentration. The concentration range should bracket the anticipated solubility.

-

Spectroscopic Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for the compound. Use the pure solvent as a blank.

-

Plotting: Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a valid calibration.

Part B: Measurement of the Saturated Solution

-

Equilibration: Add an excess amount of solid bis(2-iodothiophen-3-yl)methanone to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Agitation: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: Allow the vial to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the vial to pellet the solid.

-

Sampling & Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any suspended microparticles.[12] This step is critical to avoid artificially high readings.

-

Dilution: Accurately dilute the clear filtrate with the pure solvent to bring its absorbance into the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted filtrate at λ_max.

Part C: Calculation

-

Calculate Concentration: Using the equation from the calibration curve, calculate the concentration of the diluted sample.

-

Determine Solubility: Account for the dilution factor to determine the concentration of the original, undiluted filtrate. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for quantitative solubility determination using UV-Vis spectroscopy.

Conclusion

While published solubility data for bis(2-iodothiophen-3-yl)methanone is limited, a thorough understanding of its molecular structure allows for robust predictions of its behavior in a wide range of organic solvents. The molecule's combination of polar and nonpolar functionalities suggests optimal solubility in moderately polar aprotic solvents like dichloromethane, chloroform, and THF. For applications requiring precise solubility values, the detailed quantitative protocol provided herein offers a reliable and self-validating method for generating high-quality experimental data. By combining theoretical prediction with rigorous experimental practice, researchers can effectively handle and process this key building block, paving the way for further advancements in organic electronics and materials science.

References

- Title: Spectroscopic Techniques - Solubility of Things. Source: Google Cloud.

- Title: How To Determine Solubility Of Organic Compounds? Source: Chemistry For Everyone - YouTube.

- Title: Experiment: Solubility of Organic & Inorganic Compounds. Source: Google Cloud.

- Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Source: Google Cloud.

- Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Source: Google Cloud.

-

Title: How can you determine the solubility of organic compounds? Source: Quora. [Link]

-

Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Source: ACS Publications. [Link]

-

Title: Bis(2-iodothiophen-3-yl)methanone. Source: National Institutes of Health (NIH). [Link]

-

Title: Solubility and Dissolution with HPLC or UV-Vis Detection. Source: Improved Pharma. [Link]

- Title: Method for determining solubility of a chemical compound.

- Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Source: Google Cloud.

- Title: Factors affecting solubility. Source: Google Cloud.

-

Title: Bis(2-iodothiophen-3-yl)methanone. Source: PubChem - National Institutes of Health. [Link]

- Title: Thiophene | Solubility of Things. Source: Google Cloud.

-

Title: Bis(2-iodo-thio-phen-3-yl)methanone. Source: PubMed - National Institutes of Health. [Link]

-

Title: 3.2 Solubility – Introductory Organic Chemistry. Source: Open Oregon Educational Resources. [Link]

-

Title: organic compounds. Source: ResearchGate. [Link]

Sources

- 1. Bis(2-iodothiophen-3-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. Bis(2-iodothiophen-3-yl)methanone | C9H4I2OS2 | CID 11476341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. improvedpharma.com [improvedpharma.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. youtube.com [youtube.com]

Unveiling the Solid-State Architecture of Bis(2-iodothiophen-3-yl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-iodothiophen-3-yl)methanone, a halogenated heterocyclic ketone, serves as a pivotal building block in the synthesis of advanced organic materials. Its significance lies in its utility as a precursor for conjugated polymers, which are integral to the development of organic solar cells and other electronic devices. The presence of iodine atoms in its structure not only facilitates further chemical transformations but also introduces the potential for specific intermolecular interactions, such as halogen bonding, which can profoundly influence the solid-state packing and, consequently, the material's bulk properties.

This technical guide provides an in-depth exploration of the crystal structure of Bis(2-iodothiophen-3-yl)methanone. By delving into its molecular geometry, crystallographic parameters, and the intricate network of intermolecular forces that govern its crystal lattice, we aim to offer researchers and drug development professionals a comprehensive understanding of this compound's solid-state characteristics. Such knowledge is paramount for rational drug design, polymorphism screening, and the targeted synthesis of materials with desired functionalities.

Molecular and Crystal Structure

The foundational understanding of a molecule's properties and behavior in a solid state begins with the elucidation of its crystal structure. Single-crystal X-ray diffraction studies have revealed the precise three-dimensional arrangement of Bis(2-iodothiophen-3-yl)methanone.

Crystallographic Data

The crystallographic parameters of Bis(2-iodothiophen-3-yl)methanone have been determined and are summarized in the table below.[1]

| Parameter | Value |

| Chemical Formula | C₉H₄I₂OS₂ |

| Formula Weight | 446.04 g/mol [1] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.1908 (9) Å[1] |

| b | 11.4832 (10) Å[1] |

| c | 10.9083 (10) Å[1] |

| β | 107.600 (1)°[1] |

| Volume | 1216.77 (19) ų[1] |

| Z | 4 |

| Temperature | 298 K[1] |

| Radiation | Mo Kα |

Molecular Conformation

In the crystalline state, the molecule adopts a conformation where the two thiophene rings are not coplanar. The dihedral angle between the planes of the two five-membered rings is 64.2 (2)°.[1][2] This twisted arrangement is a key feature of its molecular structure.

Intermolecular Interactions: The Architects of the Crystal Lattice

The packing of Bis(2-iodothiophen-3-yl)methanone molecules in the crystal is directed by a combination of weak intermolecular forces, which collectively determine the stability and properties of the solid state.

C—H···O Hydrogen Bonds

Weak intermolecular C—H···O hydrogen bonds are observed, linking the molecules into layers parallel to the ab plane.[1][2] These interactions, while weaker than conventional hydrogen bonds, play a significant role in the supramolecular assembly of organic molecules. The IUPAC defines a hydrogen bond as an attractive interaction between a hydrogen atom from a molecule or a molecular fragment X–H, where X is more electronegative than H, and an atom or a group of atoms in the same or a different molecule, in which there is evidence of bond formation.[3]

C···I Contacts and Halogen Bonding

A notable feature of the crystal packing is the presence of short C···I contacts of 3.442 (5) Å between molecules in adjacent layers.[1][2] This distance is shorter than the sum of the van der Waals radii of carbon (1.70 Å) and iodine (1.98 Å), which is approximately 3.68 Å.[4] This shortening suggests a significant attractive interaction.

This type of interaction is characteristic of a halogen bond. The IUPAC defines a halogen bond as a net attractive interaction between an electrophilic region associated with a halogen atom in a molecular entity and a nucleophilic region in another, or the same, molecular entity.[2][5] In this case, the iodine atom acts as the halogen bond donor, possessing a region of positive electrostatic potential (a "σ-hole") along the extension of the C-I covalent bond, which interacts with an electron-rich region of a neighboring molecule.[6] The strength and directionality of halogen bonds make them a powerful tool in crystal engineering for the design of functional materials.[3]

The diagram below illustrates the key intermolecular interactions that dictate the crystal packing of Bis(2-iodothiophen-3-yl)methanone.

Caption: Key intermolecular interactions governing the crystal structure.

Experimental Protocols

Synthesis of Bis(2-iodothiophen-3-yl)methanone

The synthesis of the title compound is based on the oxidation of the corresponding methanol derivative. The following protocol is adapted from the literature.

Materials:

-

Bis(2-iodothiophen-3-yl)methanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve Bis(2-iodothiophen-3-yl)methanol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add pyridinium chlorochromate (PCC) to the solution in portions at room temperature. The amount of PCC should be in slight excess relative to the starting alcohol.

-

Stir the reaction mixture vigorously at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with dichloromethane and filter it through a pad of silica gel to remove the chromium byproducts.

-

Wash the silica gel pad with additional dichloromethane to ensure complete recovery of the product.

-

Combine the organic filtrates and concentrate them under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield Bis(2-iodothiophen-3-yl)methanone as a solid.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained through slow evaporation.

Materials:

-

Purified Bis(2-iodothiophen-3-yl)methanone

-

Methanol (MeOH)

-

Hexane

Procedure:

-

Dissolve the purified Bis(2-iodothiophen-3-yl)methanone in a minimal amount of a 1:3 mixture of methanol and hexane.

-

Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

-

Over a period of several days, colorless crystals suitable for single-crystal X-ray diffraction will form.[1]

The workflow for obtaining and characterizing the crystal structure is depicted below.

Caption: Experimental workflow for crystal structure determination.

Conclusion

The crystal structure of Bis(2-iodothiophen-3-yl)methanone reveals a fascinating interplay of molecular conformation and intermolecular forces. The non-planar arrangement of the thiophene rings, combined with a network of weak C—H···O hydrogen bonds and significant C···I halogen bonds, dictates the precise three-dimensional architecture of the solid state. This detailed structural knowledge is invaluable for scientists in the fields of materials science and drug development, as it provides a solid foundation for predicting and controlling the properties of materials derived from this important building block. The ability to understand and manipulate these non-covalent interactions is a cornerstone of modern crystal engineering and supramolecular chemistry.

References

-

Cheng, H. (2011). Bis(2-iodothiophen-3-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(3), o691. [Link]

-

Cheng, H. (2011). Bis(2-iodo-thio-phen-3-yl)methanone. PubMed, PMID: 21522436. [Link]

- Desiraju, G. R., et al. (2011). Definition of the hydrogen bond (IUPAC Recommendations 2011). Pure and Applied Chemistry, 83(8), 1637-1641.

-

Desiraju, G. R., et al. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713. [Link]

-

Wikipedia. (n.d.). Halogen bond. [Link]

- Kolář, M. H., & Hobza, P. (2016). Computer Modeling of Halogen Bonds and Other σ-Hole Interactions. Chemical Reviews, 116(9), 5155-5187.

-

SchoolMyKids. (n.d.). Compare Iodine vs Oxygen. [Link]

-

vdw radii. (n.d.). [Link]

-

Element: Iodine. (n.d.). [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Halogen bond - Wikipedia [en.wikipedia.org]

- 4. issr.edu.kh [issr.edu.kh]

- 5. publications.iupac.org [publications.iupac.org]

- 6. Erasmus Mundus Joint Master - ChEMoinformatics+ : Halogen bond: definition, modelling and applications [masterchemoinfo.u-strasbg.fr]

thermal stability of Bis(2-iodothiophen-3-yl)methanone

An In-Depth Technical Guide to the Thermal Stability of Bis(2-iodothiophen-3-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-iodothiophen-3-yl)methanone is a crucial building block in the synthesis of advanced organic materials, particularly conjugated polymers with applications in organic electronics.[1] Its chemical structure, featuring two iodinated thiophene rings linked by a ketone, imparts unique electronic properties but also raises questions regarding its thermal stability—a critical parameter for processing and long-term device performance. This guide provides a comprehensive overview of the factors influencing the thermal stability of this compound, outlines methodologies for its evaluation, and discusses the implications for its use in research and development.

Introduction: The Significance of Bis(2-iodothiophen-3-yl)methanone

Thiophene-based molecules are a cornerstone of medicinal chemistry and materials science, renowned for their diverse pharmacological activities and utility in creating novel therapeutic agents and functional materials.[2][3][4][5] The incorporation of heteroatoms like sulfur significantly alters the physicochemical properties of organic compounds, often enhancing drug-receptor interactions and influencing solubility and metabolism.[2] Halogenated organic compounds, in particular, are a significant class of molecules with widespread applications, from flame retardants to pesticides, owing to their chemical inertness and stability.[6]

Bis(2-iodothiophen-3-yl)methanone, with the chemical formula C9H4I2OS2, is a key intermediate in the synthesis of conjugated polymers used in applications such as organic solar cells.[1][7] The presence of iodine atoms is strategic, facilitating subsequent cross-coupling reactions to build larger polymeric structures. However, the carbon-iodine bond is often the most labile of the carbon-halogen bonds, which has direct implications for the compound's thermal stability. Understanding the thermal decomposition pathways and temperature limits is therefore paramount for its effective utilization.

Molecular Structure and its Influence on Thermal Stability

The is intrinsically linked to its molecular structure. The key features to consider are:

-

Thiophene Rings: The aromatic thiophene rings are generally thermally robust.

-

Carbon-Iodine Bonds: The C-I bonds are the weakest points in the molecule. The bond dissociation energy for a C-I bond is significantly lower than for C-Br, C-Cl, or C-F bonds, making it more susceptible to thermal cleavage.

-

Ketone Linker: The carbonyl group can influence the electronic properties of the adjacent thiophene rings and may participate in decomposition reactions at elevated temperatures.

The crystal structure of Bis(2-iodothiophen-3-yl)methanone reveals a dihedral angle of 64.2(2)° between the two thiophene rings.[1] The packing in the solid state is influenced by weak intermolecular C—H⋯O hydrogen bonds and short C⋯I contacts.[1] These intermolecular interactions will influence the energy required to disrupt the crystal lattice during melting and subsequent decomposition.

Assessing Thermal Stability: Methodologies and Expected Outcomes

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of solid materials.[8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the decomposition temperature of Bis(2-iodothiophen-3-yl)methanone.

Experimental Protocol: TGA of Bis(2-iodothiophen-3-yl)methanone

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground Bis(2-iodothiophen-3-yl)methanone into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

The onset temperature of decomposition (Tonset) is determined from the intersection of the baseline and the tangent of the decomposition curve.

-

The temperature of maximum decomposition rate (Tmax) is identified from the peak of the derivative of the TGA curve (DTG).

-

Expected TGA Profile: The TGA curve for Bis(2-iodothiophen-3-yl)methanone is expected to show a single, significant weight loss step corresponding to the decomposition of the molecule. The initial weight loss would likely be due to the cleavage of the C-I bonds, followed by the breakdown of the thiophene rings.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and heats of reaction.

Experimental Protocol: DSC of Bis(2-iodothiophen-3-yl)methanone

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Maintain an inert atmosphere (nitrogen or argon).

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 30 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its decomposition point.

-

-

Data Analysis:

-

The melting point (Tm) will appear as an endothermic peak.

-

Decomposition may be observed as a broad exothermic or endothermic event, often following the melting peak.

-

Expected DSC Profile: The DSC thermogram would likely show a sharp endothermic peak corresponding to the melting of the crystalline solid. Following the melting, an exothermic peak may be observed, indicating the energy released during the decomposition of the molecule.

Data Summary

| Parameter | Technique | Expected Information |

| Decomposition Temperature (Tonset, Tmax) | TGA | The temperature at which the compound begins to degrade and the temperature of the fastest degradation. |

| Melting Point (Tm) | DSC | The temperature at which the solid-to-liquid phase transition occurs. |

| Enthalpy of Fusion (ΔHf) | DSC | The energy required to melt the solid. |

| Enthalpy of Decomposition (ΔHd) | DSC | The heat released or absorbed during decomposition. |

Visualization of the Experimental Workflow

The logical flow for assessing the can be visualized as follows:

Caption: Workflow for Thermal Stability Assessment.

Decomposition Pathways and Mechanistic Considerations

The thermal decomposition of halogenated organic compounds can proceed through various mechanisms, including radical chain reactions.[9][10][11] For Bis(2-iodothiophen-3-yl)methanone, the most likely initial step is the homolytic cleavage of the C-I bond to form a thienyl radical and an iodine radical.

Proposed Initial Decomposition Step:

C9H4I2OS2 (s) → •C9H4IOS2 (radical) + I• (radical)

These highly reactive radical species can then undergo a variety of subsequent reactions, including:

-

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other molecules, leading to the formation of less substituted thiophenes and hydroiodic acid (HI).

-

Dimerization: Two thienyl radicals could combine to form a bithiophene species.

-

Fragmentation: At higher temperatures, the thiophene ring itself can fragment, leading to the formation of smaller volatile molecules and a carbonaceous residue.

The specific products formed during thermal decomposition can be identified using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Implications for Drug Development and Materials Science

A thorough understanding of the is critical for its practical applications:

-

In Drug Development: Although this specific molecule is more of a synthetic intermediate, related iodinated thiophenes may be investigated as active pharmaceutical ingredients.[2] Poor thermal stability can lead to degradation during storage, formulation, and manufacturing, impacting the safety and efficacy of the final drug product.

-

In Materials Science: For the synthesis of conjugated polymers, the polymerization reactions are often carried out at elevated temperatures. The thermal stability of the monomer will dictate the maximum processing temperature and influence the quality and performance of the resulting polymer. Degradation of the monomer during polymerization can lead to defects in the polymer chain, which can be detrimental to the electronic properties of the material.

Conclusion

References

-

Thermal Decomposition Studies of Halogenated Organic Compounds. (n.d.). Taylor & Francis. Retrieved January 5, 2026, from [Link]

-

Bis(2-iodothiophen-3-yl)methanone. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o691. Retrieved January 5, 2026, from [Link]

-

Identification and Analysis of Halogenated Contaminants Formed in Thermal. (n.d.). TSpace. Retrieved January 5, 2026, from [Link]

- Choudhry, G. G., & Hutzinger, O. (1983). Mechanistic Aspects of the Thermal Formation of Halogenated Organic Compounds Including Polychlorinated Dibenzo-p-dioxins. CRC Press.

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2022). RSC Medicinal Chemistry, 13(10), 1181-1204. Retrieved January 5, 2026, from [Link]

-

Mechanistic aspects of the thermal formation of halogenated organic compounds including polychlorinated dibenzo-p-dioxins. (1982). Toxicological & Environmental Chemistry, 5(2), 97-151. Retrieved January 5, 2026, from [Link]

-

Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America, 28(2). Retrieved January 5, 2026, from [Link]

-

Bis(2-iodothiophen-3-yl)methanone. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Unexpected Product in the Synthesis of Bis(2-iodo-3-thienyl)methanol: Characterisation of Bis[bis(2-iodo-3-thienyl)methyl]ether. (2015). Australian Journal of Chemistry, 68(11), 1745-1749. Retrieved January 5, 2026, from [https://www.researchgate.net/publication/281146608_Unexpected_Product_in_the_Synthesis_of_Bis2-iodo-3-thienylmethanol_Characterisation_of_Bisbis2-iodo-3-thienylmethyl]ether]([Link])

-

Bis(2-iodothiophen-3-yl)methanone. (n.d.). AbacipharmTech. Retrieved January 5, 2026, from [Link]

-

Bis(2-iodo-thio-phen-3-yl)methanone. (2011). PubMed. Retrieved January 5, 2026, from [Link]

-

Thiophene-Based Compounds. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Therapeutic importance of synthetic thiophene. (2018). Pharmaceutical and Biological Evaluations, 5(2), 70-79. Retrieved January 5, 2026, from [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2022). Frontiers in Microbiology, 13, 1042398. Retrieved January 5, 2026, from [Link]

-

2-Iodothiophene. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]

-

Bis[3-(1,3-thiazol-2-yl)thiophen-2-yl]methanone. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. (2020). Inorganic Chemistry, 59(17), 12345-12355. Retrieved January 5, 2026, from [Link]

-

Thermal decomposition of 1,1-bis(methylthio)ethene, pyran-2-one Diels-Alder adducts: an unusual[9][10]-sulfenyl rearrangement. (2007). Arkivoc, 2007(14), 133-142. Retrieved January 5, 2026, from [Link]

-

Bis(3-nitrothiophen-2-yl)methanone. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

Sources

- 1. Bis(2-iodothiophen-3-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Bis(2-iodothiophen-3-yl)methanone | C9H4I2OS2 | CID 11476341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Mechanistic Aspects of the Thermal Formation of Halogenated Organic ... - Google Books [books.google.com]

- 11. tandfonline.com [tandfonline.com]

A Technical Guide to Di-halogenated Thiochromen-4-ones: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

While the precise structure for the molecular formula C9H4I2OS2 is not readily identified in common chemical databases, its elemental composition strongly suggests a di-iodinated, bicyclic sulfur-containing heterocyclic ketone. This guide provides an in-depth examination of a closely related and pharmacologically significant class of molecules: di-halogenated thiochromen-4-ones . The thiochromen-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as the foundation for numerous therapeutic agents.[1][2] The introduction of halogens, particularly at the C6 and C8 positions, is a well-established strategy for modulating the electronic properties and biological activity of the core, often leading to enhanced potency and target specificity.[3] This document offers a technical overview of the synthesis, physicochemical properties, and diverse biological applications of these compounds, providing a valuable resource for researchers in medicinal chemistry and drug development.

Physicochemical Profile and Structural Elucidation

The core of a thiochromen-4-one consists of a benzene ring fused to a thiopyran-4-one ring. The numbering convention, as established by IUPAC, is critical for discussing substitution patterns. The introduction of two iodine atoms, typically at the 6- and 8-positions, significantly increases the molecular weight and lipophilicity of the parent compound. These modifications profoundly influence its pharmacokinetic and pharmacodynamic properties.

The atoms of the di-halogenated chromone ring system are essentially coplanar. This planarity, combined with the presence of electron-rich oxygen and sulfur atoms and electron-deficient regions on the iodine atoms (a phenomenon known as the σ-hole), allows for a variety of intermolecular interactions, including π–π stacking and halogen bonding.[4] Halogen bonding, a non-covalent interaction between the electrophilic region of a halogen and a Lewis base, is increasingly recognized as a key factor in ligand-receptor binding and crystal packing.[4]

Caption: Structure of 6,8-Diiodo-thiochromen-4-one.

Table 1: Physicochemical Properties of a Representative Di-halogenated Thiochromen-4-one

| Property | Value (for C9H4I2OS) | Data Source / Method |

| IUPAC Name | 6,8-Diiodochromene-4-thione or 6,8-Diiodo-4H-thiochromen-4-one | IUPAC Nomenclature[5] |

| Molecular Formula | C9H4I2OS | - |

| Molecular Weight | 413.99 g/mol | Calculated |

| Appearance | Typically a yellow or off-white solid | Analogy to similar compounds[1] |

| Solubility | Soluble in organic solvents like DCM, Ethyl Acetate; Insoluble in water | General property of similar scaffolds[1] |

| Key Spectroscopic Data | 1H NMR, 13C NMR, HRMS | Standard Characterization[1] |

Synthesis and Mechanistic Insights

The synthesis of thiochromen-4-ones has been approached through various routes, but one-pot procedures are favored for their efficiency and reduction in waste.[1] A robust method involves the acid-catalyzed intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids.[1] This approach is advantageous due to the ready availability of diverse thiophenols, allowing for the synthesis of a wide range of substituted thiochromen-4-ones.

To synthesize a 6,8-di-iodinated derivative, the starting material would be 3-(2,4-diiodophenylthio)propanoic acid. This precursor is treated with a strong acid catalyst, such as polyphosphoric acid (PPA), and heated. The PPA serves as both the catalyst and a dehydrating agent, promoting the cyclization to form the fused ring system in good yields.

Caption: One-pot synthesis workflow for 6,8-diiodo-4H-thiochromen-4-one.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established procedures for synthesizing thiochromen-4-ones.[1]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(2,4-diiodophenylthio)propanoic acid (1.0 mmol, 1.0 eq).

-

Reagent Addition: Add dichloromethane (DCM, 2.0 mL) to dissolve the starting material, followed by polyphosphoric acid (PPA, 1.0 mL). Stir the mixture to ensure it is homogenous.

-

Reaction: Heat the flask in an oil bath to 40°C to distill off the DCM. Once the DCM is removed, increase the oil bath temperature to 100°C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of NaHCO3 dropwise until gas evolution ceases. Stir the resulting mixture for 1-2 hours.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 6,8-diiodo-4H-thiochromen-4-one.

-

Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Drug Development

The thiochromen-4-one scaffold and its derivatives exhibit a remarkable breadth of pharmacological activities, establishing them as versatile platforms for drug discovery.[3] The strategic placement of electron-withdrawing groups, such as halogens, has been shown to enhance the biological potency of these compounds across various therapeutic areas.[3]

Anticancer and Antimicrobial Activity

Numerous studies have highlighted the potential of thiochromen-4-one derivatives as anticancer and antimicrobial agents.[3] For example, certain thiochromen-4-one derivatives have demonstrated significant inhibitory activity against a range of cancer cell lines.[3] Similarly, derivatives incorporating pyrazole and isoxazole moieties have shown potent in vitro activity against bacteria like Bacillus subtilis.[6] The mechanism often involves the inhibition of critical enzymes or the disruption of cellular homeostasis.

Anti-parasitic Agents: A Case Study

A compelling application of this scaffold is in the development of drugs for tropical diseases. Derivatives of 4H-thiochromen-4-one 1,1-dioxide have been identified as potent inhibitors of trypanothione reductase, a critical enzyme for managing oxidative stress in parasites like Leishmania and Trypanosoma.[7]

-